molecular formula C11H14BrNO B1449663 5-Bromo-2-(cyclopentyloxy)-4-methylpyridine CAS No. 1289156-43-9

5-Bromo-2-(cyclopentyloxy)-4-methylpyridine

Cat. No. B1449663
M. Wt: 256.14 g/mol
InChI Key: RQBBJFYBZWWYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(cyclopentyloxy)-4-methylpyridine is an organic compound with the chemical formula C9H11BrN. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a nitrogen atom in the ring. It is a colorless liquid at room temperature and has a strong odor. It is used in the synthesis of various organic compounds and is also used in the pharmaceutical industry.

Scientific Research Applications

Synthetic Strategies and Pharmacology of Heterocyclic Compounds

Heterocyclic compounds, including pyridine derivatives, have significant biological and industrial importance. Many drugs in the market are heterocyclic in nature, indicating the relevance of these compounds in medical and scientific research. Cyanopyridine scaffolds, for example, are known for their diverse biological activities, such as anticancer, antibacterial, and antifungal properties. The high reactivity of these scaffolds makes them valuable chemical intermediates in organic synthesis. Research on compounds like 2-oxo-3-cyanopyridine derivatives highlights the ongoing interest in the synthesis and pharmacological exploration of heterocyclic compounds, which may parallel the interest in "5-Bromo-2-(cyclopentyloxy)-4-methylpyridine" for its potential applications in scientific research (Ghosh et al., 2015).

properties

IUPAC Name

5-bromo-2-cyclopentyloxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBJFYBZWWYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclopentyloxy)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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